Product packaging for N,N'-bis(4-bromophenyl)propanediamide(Cat. No.:CAS No. 105678-71-5)

N,N'-bis(4-bromophenyl)propanediamide

Cat. No.: B010863
CAS No.: 105678-71-5
M. Wt: 412.08 g/mol
InChI Key: PRVAKTGWODYESP-UHFFFAOYSA-N
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Description

Contextualization of Propanediamide Derivatives within Contemporary Organic Chemistry

Propanediamide derivatives belong to the larger class of amides, which are among the most important functional groups in organic chemistry and biochemistry. The amide bond is the cornerstone of proteins, but in smaller, synthetic molecules, the diamide (B1670390) motif offers distinct chemical properties. libretexts.orglibretexts.org Propanediamides, specifically, contain a three-carbon chain separating two amide groups. This structure imparts a degree of conformational flexibility, allowing the molecule to adopt various spatial arrangements. masterorganicchemistry.com

The presence of both hydrogen bond donors (the N-H groups) and acceptors (the carbonyl C=O groups) makes propanediamide derivatives excellent building blocks for supramolecular chemistry. libretexts.orgkhanacademy.org These groups can engage in predictable intermolecular and intramolecular hydrogen bonding, leading to the formation of well-ordered, self-assembled structures like tapes, sheets, or helical fibers. khanacademy.orgnih.govnih.gov The study of these derivatives helps chemists understand and control the non-covalent interactions that govern molecular recognition and self-assembly.

Academic Significance of N,N'-bis(4-bromophenyl)propanediamide as a Model System

This compound is of particular academic interest because its structure elegantly combines several key features that make it an ideal model system for research:

Defined Hydrogen Bonding Sites: The two amide linkages provide clear donor and acceptor sites, facilitating the study of hydrogen bond networks. These interactions are crucial in determining the solid-state packing of the molecule. libretexts.orgnih.gov

Aromatic System: The phenyl rings introduce the possibility of π-π stacking interactions, another important non-covalent force that can influence the crystal packing and material properties.

Heavy Atom for Crystallography: The presence of bromine, a heavy atom, is highly advantageous for X-ray crystallography. It scatters X-rays strongly, making it easier to solve the crystal structure and determine precise bond lengths and angles. This allows for an unambiguous characterization of the molecule's three-dimensional arrangement in the solid state. While specific crystallographic data for the title compound is not widely published, the analysis of similar structures, such as N,N′-bis(4-methylphenyl)dithiooxamide, provides a template for the type of data obtained. researchgate.net

These features make this compound a powerful tool for investigating the relationship between molecular structure and macroscopic properties.

PropertyData
Molecular Formula C₁₅H₁₄Br₂N₂O₂
Molecular Weight 429.09 g/mol
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 2
Rotatable Bonds 4

Representative Crystallographic Data for a Related Aryl Diamide Structure The following table shows typical crystallographic data for a similar molecule, N,N′-bis(4-methylphenyl)dithiooxamide, illustrating the parameters derived from X-ray analysis. researchgate.net

ParameterValue
Crystal system Monoclinic
Space group C2/c
Unit cell dimensions a = 33.9423 (7) Å, b = 11.3880 (2) Å, c = 7.8049 (2) Å
Unit cell angles β = 99.439 (1)°
Volume 2976.02 (11) ų

Overview of Current Research Trajectories for Aryl Diamides

Research involving aryl diamides, the broader class to which this compound belongs, is active and multifaceted. Current investigations are focused on several key areas:

Supramolecular Materials: Scientists are exploiting the self-assembly properties of aryl diamides to create novel materials. By modifying the aryl substituents, researchers can tune the intermolecular interactions to form complex architectures such as gels, liquid crystals, and porous organic frameworks. These materials have potential applications in sensing, separations, and controlled release. nih.gov

Polymer Science: Aryl diamides are crucial monomers in the synthesis of high-performance polymers like polyimides and polyamides. wikipedia.org These materials are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace and electronics industries. wikipedia.org

Catalysis and Ligand Design: The amide groups in aryl diamides can coordinate to metal centers, making them useful as ligands in transition metal catalysis. Research is ongoing to develop new catalysts based on aryl diamide scaffolds for a variety of organic transformations. acs.org

Medicinal Chemistry: The diamide framework is a common feature in many biologically active molecules. While this article excludes therapeutic uses, the synthesis of novel aryl diamide structures remains a fundamental activity in programs aimed at discovering new drug candidates. acs.org

The synthesis of these molecules often involves the reaction of an appropriate diamine with an acyl chloride, or the coupling of an amine with a carboxylic acid. wikipedia.org The functional groups on the aryl rings can be varied to systematically study their effect on the molecule's properties and to build more complex, functional systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12Br2N2O2 B010863 N,N'-bis(4-bromophenyl)propanediamide CAS No. 105678-71-5

Properties

IUPAC Name

N,N'-bis(4-bromophenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Br2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRVAKTGWODYESP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40367962
Record name N~1~,N~3~-Bis(4-bromophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105678-71-5
Record name N~1~,N~3~-Bis(4-bromophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40367962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformation Strategies

Established Synthetic Routes for N,N'-bis(4-bromophenyl)propanediamide

The formation of the amide bonds in this compound is typically achieved through direct amidation techniques. These methods involve the reaction of a malonic acid derivative with 4-bromoaniline (B143363).

Direct Amidation Techniques for Propanediamide Formation

The most common approach for synthesizing N,N'-diarylpropanediamides is the direct reaction between a carboxylic acid or its derivative and an amine. For this compound, this involves the condensation of a malonic acid derivative, such as malonyl chloride or a malonate ester, with two equivalents of 4-bromoaniline. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in conjunction with an activator such as 4-dimethylaminopyridine (B28879) (DMAP) can facilitate the reaction between malonic acid and 4-bromoaniline. nih.gov

Alternatively, the reaction can proceed through the formation of an acid chloride. Malonyl chloride, when reacted with 4-bromoaniline, yields the desired propanediamide. This method is often efficient but requires careful handling of the reactive acid chloride. Another route involves the transamidation of a pre-existing amide, though this is less common for the primary synthesis of this specific compound. mdpi.comresearchgate.net

Optimization of Reaction Conditions for Yield and Purity

The efficiency and purity of this compound synthesis are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the presence of catalysts or additives. For instance, in palladium-catalyzed reactions, the choice of ligand and base can significantly impact the yield and selectivity. nih.gov Microwave irradiation has also been employed to enhance reaction rates and yields in similar organic syntheses. nih.gov The use of solvent-free conditions, where applicable, can offer a more environmentally friendly approach. researchgate.net

Table 1: Factors Influencing Yield and Purity in Amide Synthesis

ParameterInfluence on ReactionCommon Selections
Solvent Affects solubility of reactants and can influence reaction rate and mechanism.Dichloromethane (DCM), Dimethylformamide (DMF), Toluene
Temperature Higher temperatures can increase reaction rates but may also lead to side products.Room temperature to reflux conditions
Catalyst/Reagent Activates the carboxylic acid or amine, facilitating bond formation.DCC, DMAP, Palladium catalysts, Acid chlorides
Base Neutralizes acidic byproducts and can influence the nucleophilicity of the amine.Triethylamine (Et3N), Potassium Carbonate (K2CO3)
Reaction Time Sufficient time is required for the reaction to go to completion.Varies from hours to days depending on other conditions

Targeted Derivatization of the this compound Scaffold

The two bromine atoms on the phenyl rings of this compound serve as key handles for a variety of chemical transformations, allowing for the creation of a diverse library of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions at Bromophenyl Moieties

The bromine atoms on the phenyl rings are particularly amenable to palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromophenyl groups with an organoboron reagent, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 4-position of the phenyl rings.

Heck Coupling: In a Heck reaction, the bromophenyl moieties can be coupled with alkenes to form new substituted alkenes.

Buchwald-Hartwig Amination: This reaction enables the formation of new carbon-nitrogen bonds by coupling the bromophenyl groups with various amines.

Sonogashira Coupling: This reaction facilitates the formation of carbon-carbon bonds between the bromophenyl groups and terminal alkynes. nih.gov

The general catalytic cycle for these reactions typically involves oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation (for Suzuki and related couplings) or migratory insertion (for Heck coupling), and finally reductive elimination to yield the product and regenerate the palladium(0) catalyst. youtube.com

Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerResulting BondCatalyst System (Example)
Suzuki-Miyaura Arylboronic acidC-C (Aryl-Aryl)Pd(PPh3)4, K3PO4
Heck AlkeneC-C (Aryl-Alkenyl)Pd(OAc)2, P(o-tolyl)3
Buchwald-Hartwig AmineC-N (Aryl-Amine)Pd(OAc)2, BINAP, NaOtBu
Sonogashira Terminal AlkyneC-C (Aryl-Alkynyl)Pd(PPh3)2Cl2, CuI, Et3N

Functional Group Interconversions on the Propanediamide Backbone

While derivatization at the bromophenyl sites is more common, the propanediamide backbone can also undergo chemical modifications. ub.edusolubilityofthings.comimperial.ac.ukslideshare.net These transformations can alter the molecule's steric and electronic properties.

One potential modification is the alkylation of the α-carbon of the propanediamide unit. This would require the use of a suitable base to deprotonate the methylene (B1212753) group, followed by reaction with an alkyl halide. The acidity of the α-protons is enhanced by the two adjacent carbonyl groups, making this transformation feasible.

Advanced Characterization of Synthetic Products

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides information about the chemical environment of the protons in the molecule. chemicalbook.comchemicalbook.com For the parent compound, one would expect to see signals corresponding to the aromatic protons on the bromophenyl rings and the methylene protons of the propanediamide backbone. ¹³C NMR spectroscopy is used to identify the different carbon environments. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. researchgate.netresearchgate.net The presence of two bromine atoms would result in a characteristic isotopic pattern in the mass spectrum due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. researchgate.netresearchgate.net Key absorptions for this compound would include the N-H stretching and bending vibrations, as well as the C=O stretching vibration of the amide groups.

Table 3: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals for aromatic protons (typically in the range of 7.0-8.0 ppm), a singlet for the CH₂ protons, and a signal for the N-H protons.
¹³C NMR Signals for the carbonyl carbons, the aromatic carbons (with C-Br carbons being distinct), and the methylene carbon.
Mass Spec. A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern due to the two bromine atoms.
IR Spec. N-H stretching (around 3300 cm⁻¹), C=O stretching (around 1650 cm⁻¹), and C-Br stretching vibrations.

Spectroscopic Analysis (NMR, IR, UV-Vis) for Structural Elucidation

Spectroscopic techniques are instrumental in mapping the chemical environment of atoms within a molecule. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy identifies characteristic vibrational frequencies of functional groups. UV-Vis spectroscopy sheds light on the electronic transitions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

While specific experimental NMR data for this compound is not widely available in the public domain, the expected chemical shifts for its protons (¹H NMR) and carbon atoms (¹³C NMR) can be predicted based on the analysis of structurally similar compounds.

For the ¹H NMR spectrum, one would anticipate signals corresponding to the aromatic protons on the two 4-bromophenyl rings. These would likely appear as a set of doublets in the aromatic region of the spectrum, characteristic of a para-substituted benzene (B151609) ring. The methylene protons of the propanediamide backbone would present a distinct signal, likely a singlet, while the amide (N-H) protons would also produce a characteristic resonance.

In the ¹³C NMR spectrum, distinct signals would be expected for each unique carbon atom in the molecule. This includes the carbonyl carbons of the amide groups, the methylene carbon of the propanediamide linker, and the four distinct carbon environments within each of the identical 4-bromophenyl rings. The carbon atom bonded to the bromine (ipso-carbon) would exhibit a characteristic chemical shift influenced by the halogen's electronegativity and heavy atom effect. chemicalbook.com

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be characterized by several key absorption bands indicative of its functional groups. A prominent feature would be the N-H stretching vibration of the secondary amide groups, typically appearing in the region of 3300-3100 cm⁻¹. The carbonyl (C=O) stretching vibration of the amide groups would also be a strong and sharp band, expected around 1650 cm⁻¹. Furthermore, characteristic peaks corresponding to the C-N stretching of the amide linkage and the aromatic C-H and C=C stretching vibrations of the phenyl rings would be present. The C-Br stretching vibration would be observed at lower frequencies in the fingerprint region of the spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

The UV-Vis spectrum of this compound, when measured in a suitable solvent, is expected to show absorption bands corresponding to the π → π* electronic transitions within the aromatic rings. The presence of the bromine atoms and the amide groups can influence the position and intensity of these absorption maxima (λ_max). For comparison, studies on similar molecules containing 4-bromophenyl groups show absorption peaks in the UV region. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Mass Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule. A key feature would be the isotopic pattern of the molecular ion peak, which would clearly indicate the presence of two bromine atoms, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in a characteristic M, M+2, and M+4 pattern with specific intensity ratios.

Crystallographic and Solid State Structural Investigations

Predicted Single Crystal X-ray Diffraction Analysis of N,N'-bis(4-bromophenyl)propanediamide

While a definitive analysis awaits experimental data, the structural characteristics of this compound can be inferred from closely related molecules.

Anticipated Molecular Conformation and Stereochemical Parameters

The molecular conformation of this compound is expected to be influenced by the rotational freedom around several key single bonds. The central propanediamide core, -NH-CO-CH₂-CO-NH-, allows for significant conformational flexibility. The amide groups themselves are expected to be planar. A critical aspect would be the relative orientation of the two amide planes and the torsion angles involving the bromophenyl rings.

Based on studies of similar diamides, such as N,N′-bis(2-acetylphenyl)ethanediamide, a trans conformation of the diamide (B1670390) unit is plausible, where the two amide N-H bonds point in opposite directions relative to the central part of the molecule. The two 4-bromophenyl rings are likely to be twisted out of the plane of their respective adjacent amide groups to minimize steric hindrance.

Hypothetical Asymmetric Unit Composition and Crystal System Determination

The composition of the asymmetric unit would reveal if the entire molecule constitutes the unique structural unit or if molecular symmetry reduces it to a fraction of the molecule. For instance, if the molecule were to crystallize with a center of inversion located at the central methylene (B1212753) group, the asymmetric unit would contain only half of the molecule.

The crystal system (e.g., monoclinic, orthorhombic) would be determined by the symmetry of the unit cell. Without experimental data, any prediction would be speculative. However, studies on analogous organic molecules often report crystallization in lower symmetry systems like monoclinic or orthorhombic. For example, malonamide (B141969) itself crystallizes in the monoclinic space group P2₁/c rsc.org.

Postulated Crystal Packing Arrangements and Lattice Parameters

The three-dimensional packing of this compound molecules in the crystal lattice would be governed by a combination of intermolecular forces. The specific arrangement would define the unit cell dimensions (lattice parameters a, b, c) and angles (α, β, γ). These parameters are unique to the crystalline form of the compound.

Elucidation of Probable Intermolecular Interactions in Crystalline Architectures

The supramolecular assembly of this compound in the solid state would be directed by a hierarchy of non-covalent interactions.

Predicted Hydrogen Bonding Networks, with Emphasis on Amide···Amide Synthons

Hydrogen bonds are expected to be the dominant interactions in the crystal structure of this compound. The amide groups provide excellent hydrogen bond donors (N-H) and acceptors (C=O). A highly probable and stable motif is the formation of amide-amide synthons. These can lead to the self-assembly of molecules into chains or sheets.

In the case of malonamide, the molecules are held together by an extensive network of N-H···O hydrogen bonds, where each oxygen atom acts as an acceptor for two hydrogen bonds rsc.org. It is highly likely that this compound would also exhibit robust N-H···O hydrogen bonding, forming chains or tapes that are a common feature in the crystal engineering of amides.

Anticipated Halogen Bonding Interactions Involving Bromine Centers

The presence of bromine atoms on the phenyl rings introduces the possibility of halogen bonding. Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophilic site (a halogen bond acceptor). In this molecule, the bromine atom could interact with the carbonyl oxygen or the nitrogen atom of an amide group from a neighboring molecule (Br···O or Br···N).

Absence of Specific Research Data Precludes Article Generation

A thorough investigation for scientific literature and crystallographic data concerning the chemical compound This compound has yielded insufficient information to construct the requested article. The specific, detailed research findings required to accurately address the outlined sections on its solid-state and crystallographic properties are not available in the public domain.

Generating content on topics such as aromatic π-π stacking, edge-to-face interactions, other non-covalent interactions (e.g., C-H···O, C-H···π), supramolecular synthons, polymorphism, and solid-state reactions requires precise, experimentally determined data from single-crystal X-ray diffraction or similar studies. Without access to such primary research for this compound, any discussion would be speculative and would not meet the required standards of scientific accuracy and detail.

While general principles of crystal engineering and non-covalent interactions are well-documented for other compounds, including some with similar structural motifs like the 4-bromophenyl group, extrapolating these findings to the specific target compound without direct evidence would be scientifically unsound. The strict requirement to focus solely on this compound and to provide detailed research findings cannot be fulfilled.

Therefore, the article as outlined cannot be generated at this time due to the lack of foundational scientific data for the specified compound.

Supramolecular Assembly and Self Organization Phenomena

Fundamental Self-Assembly Mechanisms of N,N'-bis(4-bromophenyl)propanediamide

Research into the fundamental self-assembly mechanisms of this compound would be required to elucidate how individual molecules recognize each other and organize into larger architectures.

The process of hierarchical self-assembly, where molecules initially form simple aggregates that subsequently organize into more complex structures, is highly dependent on the surrounding solvent. A systematic study in a range of solvents with varying polarities would be necessary to understand how solvent-solute interactions influence the self-assembly pathway of this compound. Factors such as solvent hydrogen bonding capacity, dielectric constant, and solvophobicity would play a critical role.

The two amide (-CONH-) groups within the this compound structure are expected to be primary drivers of self-assembly through hydrogen bonding. The hydrogen bond donor (N-H) and acceptor (C=O) sites can lead to the formation of one-dimensional chains or tapes. The specific geometry and strength of these hydrogen bonds would dictate the directionality and persistence of the resulting supramolecular polymers. Spectroscopic techniques, such as Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy, would be crucial in providing evidence for these interactions.

Formation and Characterization of Low Molecular Weight Organic Gels (LMOGs)

Many molecules capable of forming strong, directional non-covalent interactions, such as hydrogen bonds, are known to act as low molecular weight organic gelators. These molecules can self-assemble into a three-dimensional network that immobilizes the solvent, forming a gel.

Gelation Capabilities in Specific Organic Media

To determine if this compound can act as an LMOG, its gelation capabilities would need to be tested in a variety of organic solvents. This would involve dissolving the compound at an elevated temperature and observing if a stable, self-supporting gel forms upon cooling. The minimum gelation concentration (MGC), the lowest concentration at which a gel is formed, would be a key parameter to quantify its efficiency as a gelator in different media.

Microscopic and Spectroscopic Evidence for Gel Network Formation

Should gelation be observed, characterization of the gel phase would be essential. Electron microscopy techniques, such as scanning electron microscopy (SEM) or transmission electron microscopy (TEM), would be employed to visualize the morphology of the self-assembled fibrillar network (SAFIN) responsible for entrapping the solvent. Spectroscopic methods would be used to confirm that the intermolecular interactions, particularly hydrogen bonding, observed in solution are preserved and enhanced in the gel state.

Rheological Properties and Mechanical Stability of Organogels

The mechanical properties of any potential organogels formed by this compound would be investigated using rheology. This would involve measuring the storage (G') and loss (G'') moduli to determine the viscoelastic properties of the gel. Such studies would provide insight into the strength, stability, and response to stress of the gel network, which are critical parameters for any potential applications.

Modulation and Control of Supramolecular Architectures

The ability to control the formation and dissolution of supramolecular structures is a critical aspect of their application. This control can often be achieved through various external triggers or by introducing other molecules into the system.

External Stimuli Responsiveness (e.g., Thermal, Solvent, Light)

It was hypothesized that the supramolecular structures of this compound could be sensitive to external factors such as temperature, the type of solvent used for crystallization or self-assembly, and potentially light. Changes in these conditions can often alter the delicate balance of non-covalent interactions, leading to different assembled states. However, no experimental data is currently available to confirm or deny this for the title compound.

Co-assembly with Other Molecular Components

Another avenue for controlling supramolecular structures is through co-assembly, where two or more different types of molecules come together to form a single, well-defined architecture. This approach can lead to materials with novel properties that are not present in the individual components. The potential for this compound to co-assemble with other molecules, thereby creating new functional materials, remains an open question for future research.

The lack of specific research on this compound presents a clear opportunity for further scientific inquiry. The foundational knowledge from related compounds suggests that it is a promising candidate for forming interesting and potentially useful supramolecular structures. Future studies could provide valuable insights into its self-assembly behavior and the factors that can be used to control it, thus filling a significant gap in the current body of scientific knowledge.

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of N,N'-bis(4-bromophenyl)propanediamide. These calculations provide a detailed understanding of the molecule's geometry, electronic structure, and vibrational modes.

In a related compound, N,N'-bis(3-methylphenyl)propanediamide, the molecule exhibits symmetry around the central carbon atom of the propanediamide linker nih.gov. The two amide groups are nearly coplanar with their adjacent phenyl rings, with a dihedral angle of 9.2(2)° nih.gov. The planes of the two amide groups are inclined at an angle of 68.5(1)°, and the two benzene (B151609) rings have a dihedral angle of 70.40(3)° nih.gov. A similar, non-planar conformation is expected for this compound due to steric hindrance and the electronic effects of the bromine substituents. The molecular structure is stabilized by intramolecular C-H···O hydrogen bonds nih.gov.

A comprehensive conformational analysis would involve rotating the bonds of the propanediamide linker and the bonds connecting the phenyl rings to the amide groups to map out the potential energy surface. This would reveal the various low-energy conformers and the energy barriers between them.

Table 1: Hypothetical Geometric Parameters for this compound based on Analogous Structures

ParameterPredicted Value RangeBasis for Prediction
C-N (amide) bond length1.3 - 1.4 ÅTypical amide bond lengths
C=O (amide) bond length1.2 - 1.3 ÅTypical amide carbonyl bond lengths
C-Br bond length1.85 - 1.95 ÅStandard C-Br bond lengths in aromatic systems
Dihedral Angle (Phenyl-Amide)5 - 15°Based on N,N'-bis(3-methylphenyl)propanediamide nih.gov
Dihedral Angle (Amide-Amide)60 - 75°Based on N,N'-bis(3-methylphenyl)propanediamide nih.gov
Dihedral Angle (Phenyl-Phenyl)65 - 80°Based on N,N'-bis(3-methylphenyl)propanediamide nih.gov

Note: This table is predictive and based on data from analogous compounds due to the lack of specific computational studies on this compound.

The electronic properties of a molecule are crucial for understanding its reactivity and spectroscopic behavior. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) wikipedia.org. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability ajchem-a.com.

For this compound, it is anticipated that the HOMO would be localized primarily on the electron-rich bromophenyl rings, while the LUMO would likely be distributed across the amide groups. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons ajchem-a.com.

A detailed charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom. This information is valuable for understanding intermolecular interactions and the molecule's electrostatic potential. It is expected that the oxygen and nitrogen atoms of the amide groups would carry partial negative charges, while the carbonyl carbons and amide hydrogens would have partial positive charges.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound

PropertyPredicted CharacteristicRationale
HOMO LocalizationPrimarily on the bromophenyl ringsBromine and phenyl groups are electron-donating.
LUMO LocalizationDistributed across the propanediamide linker and carbonyl groupsAmide groups possess electron-accepting character.
HOMO-LUMO GapModerate to largeExpected for a stable organic molecule.
Chemical HardnessModerateDerived from the HOMO-LUMO gap.
ElectronegativityModerateReflects the overall electron-attracting nature of the molecule.

Note: This table presents expected trends based on general principles of electronic structure theory, as specific calculations for this compound are not available.

Theoretical vibrational spectra can be calculated using DFT and are invaluable for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, one can assign the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes.

For this compound, characteristic vibrational frequencies would include:

N-H stretching: around 3200-3400 cm⁻¹

C-H stretching (aromatic): around 3000-3100 cm⁻¹

C-H stretching (aliphatic): around 2850-2950 cm⁻¹

C=O stretching (amide I): around 1630-1680 cm⁻¹

N-H bending (amide II): around 1510-1570 cm⁻¹

C-N stretching (amide III): around 1200-1300 cm⁻¹

C-Br stretching: around 500-650 cm⁻¹

Comparison of the calculated spectrum with experimental data allows for a detailed understanding of the molecule's vibrational behavior and can help confirm its structure.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information on the conformational dynamics, intermolecular interactions, and self-assembly processes of molecules in solution or in the solid state.

MD simulations can be employed to investigate how individual molecules of this compound self-assemble in a solvent. By placing a number of molecules in a simulation box with an explicit solvent, one can observe their aggregation behavior over time. These simulations can reveal the formation of various structures, such as dimers, oligomers, and larger aggregates. The driving forces for self-assembly, including hydrogen bonding between the amide groups and π-π stacking interactions between the phenyl rings, can be elucidated. While specific MD studies on this molecule are lacking, the principles of self-assembly have been extensively studied for other systems, such as peptide amphiphiles nih.govnorthwestern.edursc.org.

From the trajectories generated by MD simulations, the energies of intermolecular interactions can be calculated. This allows for a quantitative understanding of the forces that hold the self-assembled structures together. The relative contributions of hydrogen bonds, van der Waals interactions, and electrostatic interactions can be determined.

Furthermore, the dynamics of these interactions can be analyzed. For example, the lifetime of hydrogen bonds can be calculated to understand the stability of the assembled structures. The flexibility and motion of the individual molecules within an aggregate can also be characterized, providing insights into the dynamic nature of the self-assembled system.

Prediction of Supramolecular Synthons and Assembly Pathways

Detailed computational studies predicting the specific supramolecular synthons and assembly pathways for this compound are not currently available in the published scientific literature. Theoretical modeling, typically employing methods such as Density Functional Theory (DFT) or other quantum mechanical calculations, would be required to accurately predict the energetic favorability of various intermolecular interactions and how they guide the self-assembly of this molecule into a crystalline solid.

Such computational analyses would typically involve:

Molecular Electrostatic Potential (MEP) Surface Analysis: To identify electron-rich and electron-poor regions on the molecule, predicting sites for electrophilic and nucleophilic interactions. This would highlight the hydrogen bond donor capabilities of the N-H groups and the acceptor capabilities of the carbonyl oxygens, as well as the potential for halogen bonding involving the bromine atoms.

Interaction Energy Calculations: To quantify the strength of potential supramolecular synthons, such as N–H···O hydrogen bonds, C–Br···O halogen bonds, and π–π stacking interactions. This would help to establish a hierarchy of interaction strengths.

Crystal Structure Prediction (CSP): To generate a landscape of possible crystal packings, ranked by their lattice energies. This would provide theoretical models of the most likely crystal structures and reveal the dominant supramolecular synthons that stabilize them.

In the absence of such specific studies for this compound, a predictive discussion remains qualitative. It is highly probable that the primary and most influential supramolecular synthon would be the amide-amide N–H···O hydrogen bond. The interplay of this strong interaction with weaker forces like halogen bonding and π-stacking would ultimately determine the final three-dimensional crystal architecture.

Applications in Advanced Materials Science and Functional Systems

Development of Responsive and Adaptive Materials

The capacity of N,N'-bis(4-bromophenyl)propanediamide to form responsive or adaptive materials has not been investigated in the available scientific literature.

No studies have been published on the formation of organogels from this compound or their application in selective adsorption or as templating agents.

The potential for this compound to act as a gelator for supramolecular gels and its utility in host-guest chemistry are areas that have not been the subject of research.

Advanced Functional Materials Based on Supramolecular Assemblies

There is a lack of research on the formation of supramolecular assemblies from this compound and their development into advanced functional materials.

Design of Self-Healing Materials

Intrinsic self-healing materials possess the inherent ability to repair damage, thereby extending their lifespan and improving their reliability. nih.gov This capability often relies on the incorporation of reversible chemical bonds or supramolecular interactions within the polymer network. nih.govnih.gov The design of such materials can be categorized into extrinsic and intrinsic approaches. Extrinsic methods involve embedding microcapsules containing a healing agent into the material, which are released upon damage. nih.govresearchgate.net In contrast, intrinsic self-healing is built into the material's chemical structure. nih.gov

This compound can be envisioned as a key component in intrinsic self-healing systems. Its two bromine atoms provide handles for further functionalization, allowing it to be incorporated into a polymer backbone. For instance, the bromo-groups could be converted to functionalities capable of participating in reversible reactions, such as furan (B31954) or maleimide (B117702) groups for Diels-Alder reactions. researchgate.net The central propanediamide unit, with its capacity for strong hydrogen bonding, can contribute to the self-healing process by providing a reversible, non-covalent cross-linking mechanism. When a fracture occurs, these hydrogen bonds would break, but they could reform upon bringing the fractured surfaces into contact, potentially with the application of mild heat to promote molecular mobility.

The flexibility of the propane (B168953) spacer in this compound could also be advantageous, imparting a degree of mobility to the polymer chains that facilitates the re-alignment necessary for efficient healing. researchgate.net Research on similar bismaleimide-based polymers has shown that the structure of the linker molecule is a critical factor in determining the mechanical and healing properties of the final material. researchgate.net

Table 1: Potential Self-Healing Mechanisms Incorporating this compound Derivatives

Healing ChemistryFunctional Group on DerivativeReversible Bond TypeStimulus for Healing
Diels-Alder ReactionFuran/MaleimideCovalentHeat
Supramolecular PolymerizationAmide GroupsHydrogen BondingProximity/Heat
Metal-Ligand CoordinationPyridyl or Carboxyl GroupsCoordinatepH/Temperature

Components in Coordination Polymers and Metal-Organic Frameworks

Coordination polymers and metal-organic frameworks (MOFs) are extended crystalline structures built from metal ions or clusters linked by organic ligands. researchgate.net The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the geometry and functionality of the organic linkers. rsc.org

While this compound in its native form is not a typical ligand for MOF construction due to the low coordinating ability of the bromo- and phenyl groups, it serves as an excellent precursor for suitable ligands. The bromine atoms can be readily converted to more effective coordinating groups, such as carboxylates or nitrogen-containing heterocycles like pyridyl or triazolyl groups, through well-established organic transformations. The resulting difunctional ligand would possess two coordination sites, enabling the formation of extended one-, two-, or three-dimensional networks upon reaction with metal salts. rsc.orgnih.gov

Table 2: Potential MOF Properties Based on this compound Derivatives

Ligand Derivative Functional GroupPotential Metal IonResulting MOF TopologyPotential Application
DicarboxylateZn(II), Cd(II)Diamondoid, InterpenetratedGas Storage, Luminescence
DipyridylCu(II), Ag(I)Helical, LayeredCatalysis, Sensing
DitetrazoleCo(II), Ni(II)Pillared-LayerMagnetic Materials

Integration into Membrane Sensors

Ion-selective electrodes (ISEs) are a class of sensors that utilize a selective membrane to generate a potential difference in response to the activity of a specific ion in a solution. nih.gov The heart of the ISE is the ionophore, a molecule incorporated into the membrane that selectively binds to the target ion. nih.gov

The this compound molecule possesses features that suggest its potential as an ionophore or a precursor to one. The two amide groups contain both hydrogen bond donors (N-H) and acceptors (C=O), which can create a binding pocket for cations. The selectivity of this binding could be tuned by modifying the steric and electronic properties of the phenyl rings. For instance, the introduction of electron-withdrawing or -donating groups could modulate the electron density on the amide oxygen atoms, thereby influencing their affinity for different cations.

Table 3: Potential Ion-Selective Membrane Components and Target Ions

Ionophore based onMembrane MatrixPotential Target IonPrinciple of Selectivity
This compoundPVCDivalent Cations (e.g., Cu²⁺, Ni²⁺)Coordination by amide oxygens
Carboxylate derivativePolyurethaneLanthanide IonsHard-soft acid-base interactions
Crown ether derivativeSilicone RubberAlkali Metal Cations (e.g., K⁺, Na⁺)Size-selective cavity binding

Conclusion and Future Research Directions

Synthesis of Major Academic Contributions of N,N'-bis(4-bromophenyl)propanediamide Research

A thorough review of scientific literature reveals no specific studies detailing the synthesis, spectroscopic characterization, or investigation of the chemical properties of this compound. While general methods for the synthesis of propanediamides are well-established in organic chemistry, typically involving the acylation of a primary amine with a propanedioyl derivative, no published research applies these methods specifically to 4-bromoaniline (B143363) to produce the target compound. Therefore, there are no major academic contributions to synthesize for this specific molecule.

Identification of Remaining Research Gaps and Challenges

The primary and most significant research gap is the complete absence of published data on this compound. The fundamental challenges include:

Synthesis and Characterization: The initial and most crucial step would be the development and reporting of a reliable synthetic route to produce this compound. Following a successful synthesis, comprehensive characterization using modern analytical techniques (such as NMR, IR, Mass Spectrometry, and X-ray crystallography) would be necessary to fully elucidate its molecular structure and properties.

Physicochemical Properties: There is no information on the solubility, melting point, stability, or other fundamental physicochemical properties of this compound.

Biological Activity and Potential Applications: Without any preliminary studies, the potential biological activities or material science applications of this compound remain entirely unexplored.

Prospective Avenues for Expanding the Scope of Aryl Propanediamide Research

Given the lack of information on this compound, future research could be directed toward its fundamental synthesis and characterization. Based on research into similar aryl amide structures, several prospective avenues could be explored:

Medicinal Chemistry: Many aryl amide and diamide (B1670390) structures are investigated for their potential as therapeutic agents. Future work could involve synthesizing this compound and screening it for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. The presence of the bromophenyl groups could influence lipophilicity and binding interactions with biological targets.

Materials Science: Aryl amides can exhibit interesting properties for materials science, including thermal stability and the ability to form ordered structures through hydrogen bonding. Research could focus on the synthesis of this compound as a building block for polymers or supramolecular assemblies. The bromine atoms also offer sites for further chemical modification, for example, through cross-coupling reactions to create more complex materials.

Coordination Chemistry: The amide functionalities could act as ligands for metal ions, suggesting that this compound could be used to synthesize novel coordination complexes with potentially interesting catalytic or magnetic properties.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.